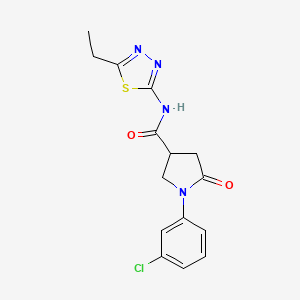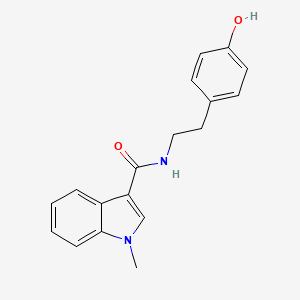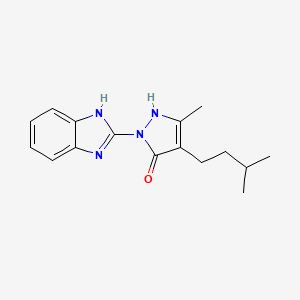![molecular formula C16H16ClN3O4S B11026097 1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11026097.png)
1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-氯苯基)-4-(2-硝基苯磺酰基)哌嗪 是一种化学化合物,其分子式为:
C10H11ClN2O4S
其分子量约为 296.7 g/mol {_svg_1}。它属于哌嗪类衍生物,由于其独特的结构特征,表现出有趣的特性。准备方法
The synthesis of 1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl and 2-nitrobenzenesulfonyl groups. Common synthetic routes include:
Nucleophilic Substitution: The piperazine ring is first synthesized, and then nucleophilic substitution reactions are used to introduce the 3-chlorophenyl group.
Sulfonylation: The 2-nitrobenzenesulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.
化学反应分析
1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions: Typical reagents include hydrogen gas, sulfuric acid, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield.
科学研究应用
1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
相似化合物的比较
1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-chlorophenyl)piperazine and 1-(2-nitrobenzenesulfonyl)piperazine share structural similarities but differ in their specific substituents and reactivity.
属性
分子式 |
C16H16ClN3O4S |
|---|---|
分子量 |
381.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-4-3-5-14(12-13)18-8-10-19(11-9-18)25(23,24)16-7-2-1-6-15(16)20(21)22/h1-7,12H,8-11H2 |
InChI 键 |
LWMTYQBPIIVGGV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide](/img/structure/B11026014.png)



![N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B11026040.png)
![Cyclopropyl(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B11026048.png)
![N,N'-bis[3-(acetylamino)phenyl]isophthalamide](/img/structure/B11026050.png)
![N-{4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11026056.png)
![3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11026060.png)
![2-Amino-8'-fluoro-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile](/img/structure/B11026066.png)

![N-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11026073.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide](/img/structure/B11026086.png)
![N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11026105.png)
